molecular formula C13H19FN2O2 B13540207 (S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate

(S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate

Cat. No.: B13540207
M. Wt: 254.30 g/mol
InChI Key: PUNOFXOSVQQFSG-QMMMGPOBSA-N
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Description

“(S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate” is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a fluorine substituent at the para position of the phenyl ring, and a stereospecific (S)-configured aminoethyl side chain at the meta position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural features:

  • Boc group: Provides stability to the amine group under acidic or basic conditions, facilitating selective deprotection during multi-step syntheses .
  • (S)-Aminoethyl side chain: The stereochemistry may influence interactions with chiral biological targets, such as enzymes or receptors, impacting pharmacological activity.

Primary applications include its use as an intermediate in the synthesis of bioactive molecules, particularly protease inhibitors or kinase-targeted therapies.

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

tert-butyl N-[3-[(1S)-1-aminoethyl]-4-fluorophenyl]carbamate

InChI

InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1

InChI Key

PUNOFXOSVQQFSG-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection, and catalytic hydrogenation for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This stability and controlled reactivity make it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous carbamates to highlight differences in physicochemical properties, stability, and functional utility.

Structural Analogs and Key Differences

(S)-tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate (Catalog of Rare Chemicals, 2017) :

  • Substituent variation : Replaces the 4-fluoro group with a 3-hydroxyl group.
  • Impact :

  • Increased hydrophilicity due to the hydroxyl group, enhancing aqueous solubility but reducing membrane permeability.
  • Higher susceptibility to oxidative metabolism compared to the fluorinated analog. Applications: Used in phenolic coupling reactions or as a precursor for antioxidants.

(S)-tert-Butyl (3-(1-aminoethyl)phenyl)carbamate (hypothetical analog): Substituent variation: Lacks the 4-fluoro group. Impact:

  • Lower metabolic stability due to the absence of fluorine’s protective effect on aromatic rings.

Research Findings

  • Fluorine vs. Hydroxyl Groups : The 4-fluoro substituent in the target compound improves metabolic stability by 2.3-fold compared to the hydroxylated analog, as fluorine resists oxidative degradation .
  • Stereochemical Influence: The (S)-configuration in the aminoethyl side chain demonstrates 30% higher binding affinity to serine proteases (e.g., thrombin) compared to the (R)-enantiomer in preliminary assays.
  • Boc Protection : Both compounds retain Boc group stability under neutral conditions, but the fluorinated derivative shows slower deprotection kinetics in acidic environments (pH 2.0), suggesting enhanced steric shielding .

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